N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide
Overview
Description
N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide is a compound used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound is synthesized using a specific method and has advantages and limitations for use in lab experiments. In
Mechanism of Action
The mechanism of action of N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide involves the inhibition of certain enzymes and proteins. This inhibition can lead to changes in biochemical and physiological processes in cells and tissues. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on cells and tissues. These effects include changes in gene expression, protein synthesis, and cell signaling pathways. The compound has been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer.
Advantages and Limitations for Lab Experiments
N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide has advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of certain enzymes and proteins, which allows for more targeted studies. However, the compound may have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, the compound may have limited solubility in certain solvents, which can affect its effectiveness in experiments.
Future Directions
There are many future directions for the study of N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide. One direction is to continue studying the mechanism of action of the compound and its effects on cells and tissues. Another direction is to explore the potential therapeutic applications of the compound in the treatment of various diseases. Additionally, researchers may investigate the use of this compound in combination with other compounds to enhance its effectiveness.
Scientific Research Applications
N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide has various scientific research applications. It is used to study the mechanism of action of certain enzymes and proteins. It is also used to study the biochemical and physiological effects of certain compounds on cells and tissues. This compound has potential therapeutic applications in the treatment of certain diseases.
properties
IUPAC Name |
N-[(2-benzoyl-4-chlorophenyl)carbamothioyl]-2,6-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-29-18-9-6-10-19(30-2)20(18)22(28)26-23(31)25-17-12-11-15(24)13-16(17)21(27)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,25,26,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNWGKYMODLMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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